4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-8-3-4-13-11-9(8)7(5-14-11)10(15)6-1-2-6/h3-6H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZHJQTUPZJDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC3=NC=CC(=C23)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation Strategy
Position 3 of the pyrrolo[2,3-b]pyridine ring is amenable to deprotonation using strong bases such as n-BuLi or lithium diisopropylamide (LDA). Subsequent reaction with electrophiles enables direct functionalization:
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Deprotonation : Treatment of 4-chloro-1H-pyrrolo[2,3-b]pyridine with n-BuLi in THF at −78°C generates a lithiated species at position 3.
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Acylation : Introducing cyclopropanecarbonyl chloride or its Weinreb amide analog as the electrophile yields the desired ketone. For example, quenching with cyclopropanecarbonyl Weinreb amide avoids over-addition and directly forms the ketone via nucleophilic acyl substitution.
Reaction Conditions :
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Temperature: −78°C to 0°C
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Solvent: THF or diethyl ether
Cross-Coupling Reactions at Position 3
Halogenation and Metal-Catalyzed Coupling
Iodination or bromination at position 3 enables cross-coupling with cyclopropane-containing reagents:
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Iodination : Using N-iodosuccinimide (NIS) or iodine monochloride (ICl), position 3 is halogenated to form 3-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine.
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Suzuki-Miyaura Coupling : Reaction with cyclopropanecarbonyl boronic acid or ester under palladium catalysis (e.g., Pd(PPh₃)₄) installs the acyl group.
Challenges :
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Stability of cyclopropane under basic/aqueous conditions.
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Limited commercial availability of cyclopropanecarbonyl boronic acids.
Optimization :
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Use of anhydrous conditions and mild bases (e.g., K₃PO₄).
Functional Group Interconversion from Aldehyde
Aldehyde to Ketone Conversion
The aldehyde intermediate can be transformed into the cyclopropanecarbonyl group through sequential reactions:
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Grignard Addition : Treatment with cyclopropyl magnesium bromide forms a secondary alcohol.
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Oxidation : Oxidizing agents like pyridinium chlorochromate (PCC) convert the alcohol to the ketone.
Reaction Scheme :
Yield Considerations :
Friedel-Crafts Acylation
Direct Electrophilic Acylation
The electron-rich pyrrolo[2,3-b]pyridine core may undergo Friedel-Crafts acylation at position 3:
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Reagents : Cyclopropanecarbonyl chloride, Lewis acid (e.g., AlCl₃).
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Conditions : Dichloromethane (DCM) or nitrobenzene, 0°C to room temperature.
Limitations :
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Competing reactivity at other ring positions.
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Potential decomposition of the cyclopropane ring under acidic conditions.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Lithiation-Acylation | High regioselectivity; minimal side products | Requires cryogenic conditions | 50–70% |
| Suzuki Coupling | Modular; compatible with diverse reagents | Limited boron reagent availability | 40–65% |
| Aldehyde Oxidation | Uses established intermediates | Multi-step; moderate overall yield | 42–72% |
| Friedel-Crafts | Single-step acylation | Low regioselectivity; side reactions | 30–50% |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The cyclopropanecarbonyl group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The chloro and cyclopropanecarbonyl groups can participate in various binding interactions with enzymes and receptors, modulating their activity. The pyrrolo[2,3-b]pyridine core can also interact with nucleic acids and proteins, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Electronic and Steric Modifications
- 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CID 11629921) : The trifluoromethyl (CF₃) group at position 3 is strongly electron-withdrawing, increasing lipophilicity (logP ~3.1) and metabolic resistance. This substituent is smaller than cyclopropanecarbonyl, reducing steric hindrance but enhancing membrane permeability .
- 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine : The iodine atom at position 3 acts as a leaving group, making this compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). However, its larger atomic radius introduces steric constraints compared to cyclopropanecarbonyl .
Physicochemical Properties
*Calculated using XLogP3. The cyclopropanecarbonyl derivative exhibits moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Biological Activity
4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the pyrrolopyridine family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 180.59 g/mol. The structure features a pyrrole moiety fused to a pyridine ring, which is characteristic of many biologically active compounds.
Pharmacological Properties
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a wide range of biological activities:
- Antitumor Activity : Compounds within this class have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can effectively induce apoptosis in various cancer cell lines, including ovarian and breast cancer cells .
- Antiviral Effects : Some derivatives have displayed moderate activity against viral infections, particularly HIV-1. The structure-activity relationship (SAR) studies suggest that modifications at specific positions significantly influence antiviral efficacy .
- Anti-inflammatory Properties : The compound has been investigated for its potential as an inhibitor of inflammatory pathways, particularly through the inhibition of kinases involved in inflammatory responses. This makes it a candidate for treating diseases characterized by chronic inflammation .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit IKK2 kinase activity, which plays a crucial role in inflammatory signaling pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines .
- Modulation of Cell Signaling : The interaction with various cellular receptors and enzymes suggests that this compound may modulate signaling pathways critical for cell survival and proliferation.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of pyrrolo[2,3-b]pyridine derivatives, researchers synthesized various compounds and tested their cytotoxic effects on cancer cell lines. One notable finding was that specific substitutions on the pyridine ring enhanced cytotoxicity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells. The most effective derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics.
Case Study 2: Anti-HIV Activity
Another investigation focused on the anti-HIV activity of modified pyrrolo[2,3-b]pyridines. The study revealed that certain compounds could inhibit HIV replication with an EC50 value below 10 µM. These findings highlight the potential for developing new antiviral agents based on this scaffold.
Data Summary Table
Q & A
Q. What are the typical synthetic routes for 4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine and its derivatives?
The synthesis often involves multi-step regioselective halogenation and functionalization. For example:
- Step 1 : Nitration and halogenation of pyrrolo[2,3-b]pyridine precursors under controlled conditions (e.g., HNO₃ at 0°C) to introduce chloro and nitro groups .
- Step 2 : Suzuki-Miyaura cross-coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst in dioxane at 105°C .
- Step 3 : Cyclopropanecarbonyl group introduction via nicotinoyl chloride in THF with NaOH . Key challenges include controlling regioselectivity and minimizing side reactions. Purification often requires column chromatography .
Q. How is the structural identity of this compound confirmed?
A combination of analytical techniques is used:
- NMR spectroscopy : To verify substituent positions (e.g., δH = 6.91 ppm for pyrrole protons) .
- X-ray crystallography : For absolute configuration determination (e.g., C–C bond lengths and angles reported in Acta Crystallographica) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 225.04) align with calculated molecular weights .
Q. What initial biological screening methods are used for this compound?
- Kinase inhibition assays : Tested against kinases like JAK2 or EGFR using enzymatic activity assays (e.g., ADP-Glo™ Kinase Assay) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC₅₀ values reported in µM ranges) .
- Solubility testing : Measured in DMSO or PBS for in vitro compatibility .
Advanced Research Questions
Q. How can regioselectivity issues during halogenation be addressed in synthesis?
- Temperature control : Lower temperatures (0°C) during nitration reduce unwanted byproducts .
- Directing groups : Use of electron-withdrawing groups (e.g., sulfonyl) to guide halogen placement .
- Computational modeling : DFT calculations predict reactive sites, optimizing reaction conditions . Example: Han et al. achieved >90% regioselectivity for 5-Bromo-4-chloro-3-nitro-7-azaindole using HNO₃ at 0°C .
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolic stability testing : Assess compound stability in liver microsomes to explain variability in IC₅₀ values .
- Structural analogs : Compare activity of derivatives (e.g., 4-Chloro-1H-pyrrolo[2,3-d]pyridazine) to identify SAR trends .
Q. What strategies improve yield in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
